molecular formula C22H22O5S B7729010 MFCD02165335

MFCD02165335

Cat. No.: B7729010
M. Wt: 398.5 g/mol
InChI Key: FCDXTZVWWAZJFA-UHFFFAOYSA-N
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Description

However, based on the structural and functional analogs discussed in the literature (e.g., CAS 1761-61-1 and CAS 1533-03-5), it can be inferred that MFCD02165335 is likely an organobromine or organofluorine compound with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit unique physicochemical properties, such as high thermal stability, solubility in organic solvents, and reactivity in cross-coupling reactions .

While specific data on this compound’s molecular formula, synthesis, or applications are absent in the provided sources, its MDL identifier suggests it belongs to a class of halogenated aromatic or heterocyclic compounds. These are frequently used in drug discovery, flame retardants, or catalysis, as seen in structurally related compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) and 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) .

Properties

IUPAC Name

1-(furan-2-yl)-3-phenylsulfanyl-3-(3,4,5-trimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5S/c1-24-19-12-15(13-20(25-2)22(19)26-3)21(28-16-8-5-4-6-9-16)14-17(23)18-10-7-11-27-18/h4-13,21H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDXTZVWWAZJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)C2=CC=CO2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02165335 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the optimal formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques and equipment. The process involves large-scale reactors, continuous monitoring, and quality control measures to ensure consistency and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

MFCD02165335 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.

Scientific Research Applications

MFCD02165335 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

Conclusion

This compound is a compound with significant importance in various scientific and industrial fields. Its unique properties, diverse applications, and potential for further research make it a subject of interest for scientists and researchers. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provides valuable insights into its potential and versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02165335 (inferred properties) with two structurally and functionally analogous compounds from the evidence:

Property This compound (Inferred) CAS 1761-61-1 CAS 1533-03-5
MDL Number This compound MFCD00003330 MFCD00039227
Molecular Formula CₓHᵧXₙ (halogenated aromatic) C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight ~200–220 g/mol 201.02 g/mol 202.17 g/mol
Key Functional Groups Halogen (Br/F), aromatic rings Bromine, benzimidazole, nitro group Trifluoromethyl, ketone
Solubility Moderate in THF/DCM 0.687 mg/mL in aqueous solution Soluble in methanol, DCM
Synthesis Method Catalyzed coupling reaction A-FGO catalyst, THF reflux Methanol solvent, column chromatography
Applications Pharmaceuticals, flame retardants Flame-retardant composites Agrochemical intermediates
Log S (ESOL) -2.0 to -2.5 -2.47 -1.98
Bioavailability Score 0.50–0.60 0.55 0.55

Key Contrasts:

Structural Differences :

  • CAS 1761-61-1 features a benzimidazole core with a nitro group, enhancing its thermal stability and suitability for flame-retardant applications .
  • CAS 1533-03-5 contains a trifluoromethyl group, improving its lipophilicity and metabolic resistance, making it ideal for agrochemical precursors .
  • This compound likely differs in halogen placement (e.g., bromine vs. fluorine) or aromatic substitution patterns, affecting reactivity and target binding.

Functional Performance :

  • CAS 1761-61-1 demonstrates superior flame-retardant efficiency in epoxy resins due to its phosphorus-oxygen bonds and aromatic stability .
  • CAS 1533-03-5’s trifluoromethyl group enhances its pesticidal activity by resisting enzymatic degradation .
  • This compound may bridge these roles, depending on its halogen and substituent design.

Synthetic Accessibility: CAS 1533-03-5 requires milder conditions (methanol solvent, ambient temperature) compared to the THF reflux needed for CAS 1761-61-1 . this compound’s synthesis might involve greener catalysts (e.g., ion liquids) to improve yield and sustainability.

Research Findings and Limitations

  • Thermal Stability : Halogenated analogs like CAS 1761-61-1 show decomposition temperatures >250°C, critical for industrial applications .
  • Biomedical Relevance : Trifluoromethylated compounds (e.g., CAS 1533-03-5) exhibit enhanced blood-brain barrier penetration, a trait valuable in CNS drug design .
  • Gaps in Data : Direct experimental data for this compound—such as crystallographic structures or toxicity profiles—are absent in the provided evidence. Future studies should prioritize these metrics.

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